molecular formula C10H9IN2O2S B273231 1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B273231
M. Wt: 348.16 g/mol
InChI Key: JYSCBQMSMUAKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole, also known as PMSF, is a potent serine protease inhibitor commonly used in biochemical and molecular biology research. It is a small molecule with a molecular weight of 314.2 g/mol and a chemical formula of C9H8IN2O2S.

Mechanism of Action

1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole acts as a reversible inhibitor of serine proteases by covalently binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, effectively inhibiting its activity.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of proteases involved in blood clotting, inflammation, and apoptosis. This compound has also been shown to inhibit the replication of some viruses, including influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One major advantage of 1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole is its broad specificity for serine proteases, making it a valuable tool for studying their functions. This compound is also relatively easy to use and has a high purity level. However, this compound has a short half-life and can be rapidly degraded in aqueous solutions, limiting its use in some experiments.

Future Directions

There are several potential future directions for research involving 1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole. One area of interest is the development of more stable and potent this compound analogs for use in protease inhibitor research. Another area of interest is the use of this compound in combination with other protease inhibitors to study the complex interactions between different protease families. Additionally, this compound could be used in the development of new antiviral therapies targeting serine proteases involved in viral replication.

Synthesis Methods

1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole can be synthesized through the reaction of 4-iodobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level.

Scientific Research Applications

1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole is widely used in scientific research as a serine protease inhibitor. Serine proteases are a class of enzymes that play a critical role in many biological processes, including blood clotting, digestion, and immune response. This compound can inhibit the activity of a wide range of serine proteases, making it a valuable tool for studying their functions.

properties

Molecular Formula

C10H9IN2O2S

Molecular Weight

348.16 g/mol

IUPAC Name

1-(4-iodophenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C10H9IN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3

InChI Key

JYSCBQMSMUAKJO-UHFFFAOYSA-N

SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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